8-Ferrocenyl-1-Octanethiol
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Overview
Description
8-Ferrocenyl-1-Octanethiol is an organometallic compound that features a ferrocene moiety attached to an octanethiol chain. This compound is known for its unique electrochemical properties and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ferrocenyl-1-Octanethiol typically involves the reaction of ferrocene with an octanethiol derivative. One common method includes the use of a Grignard reagent, where ferrocene is reacted with 1-bromo-8-octanethiol in the presence of a catalyst to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Ferrocenyl-1-Octanethiol can undergo oxidation reactions, where the ferrocene moiety is oxidized to ferrocenium ion.
Reduction: The compound can also be reduced back to its original state from the ferrocenium ion.
Substitution: The thiol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ferrocenium ion.
Reduction: Regeneration of the original ferrocene compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Ferrocenyl-1-Octanethiol has a wide range of applications in scientific research:
Biology: Employed in biosensor development due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Ferrocenyl-1-Octanethiol involves its redox-active ferrocene moiety. The ferrocene unit can undergo reversible oxidation and reduction, making it an effective electron mediator in various chemical and biological processes. This redox activity is crucial for its applications in sensors and catalysis .
Comparison with Similar Compounds
11-Ferrocenyl-1-Undecanethiol: Similar structure with a longer alkyl chain.
1-Ferrocenyl-1-Octanethiol: Differing in the position of the ferrocene moiety.
Ferrocenylmethylthiol: A shorter alkyl chain compared to 8-Ferrocenyl-1-Octanethiol.
Uniqueness: this compound is unique due to its specific chain length and the position of the ferrocene moiety, which provides distinct electrochemical properties and makes it suitable for specific applications in self-assembled monolayers and biosensors .
Properties
CAS No. |
146056-20-4 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
0 |
Synonyms |
8-Ferrocenyl-1-Octanethiol |
Origin of Product |
United States |
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